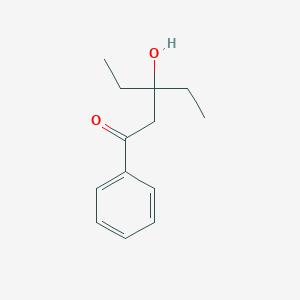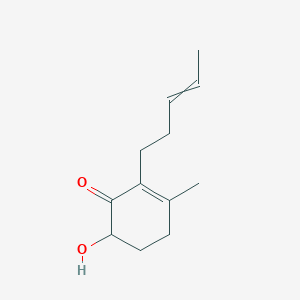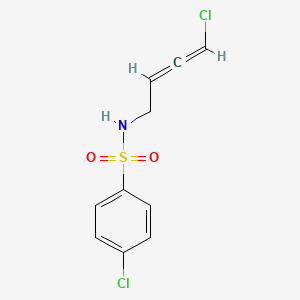![molecular formula C14H17Cl2NO4 B14356670 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate CAS No. 92295-16-4](/img/structure/B14356670.png)
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzene ring substituted with bis(2-chloroethyl)amino groups and diacetate groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate typically involves the reaction of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diol with acetic anhydride under acidic conditions. The reaction proceeds through the acetylation of the hydroxyl groups on the benzene ring, resulting in the formation of the diacetate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate involves its interaction with cellular components. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other alkylating agents used in chemotherapy.
類似化合物との比較
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for similar therapeutic purposes.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Uniqueness
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its diacetate groups also contribute to its unique reactivity and applications.
特性
CAS番号 |
92295-16-4 |
|---|---|
分子式 |
C14H17Cl2NO4 |
分子量 |
334.2 g/mol |
IUPAC名 |
[2-acetyloxy-4-[bis(2-chloroethyl)amino]phenyl] acetate |
InChI |
InChI=1S/C14H17Cl2NO4/c1-10(18)20-13-4-3-12(9-14(13)21-11(2)19)17(7-5-15)8-6-16/h3-4,9H,5-8H2,1-2H3 |
InChIキー |
PADACNHEAHBUKM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)N(CCCl)CCCl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


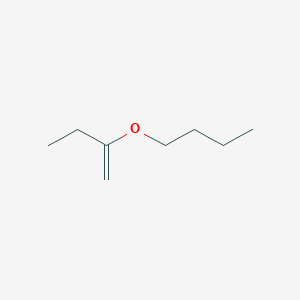
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)
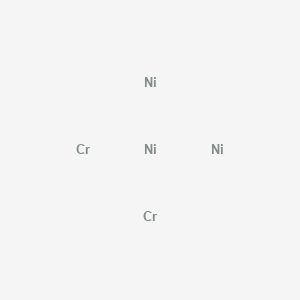
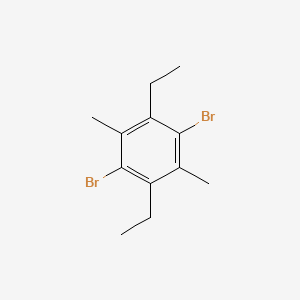


![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
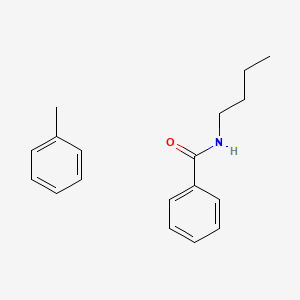
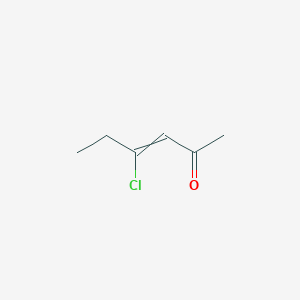
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
